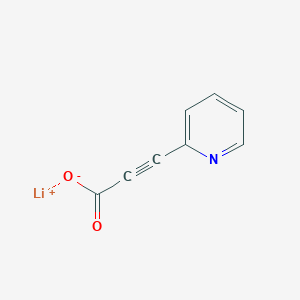

Lithium;3-pyridin-2-ylprop-2-ynoate

Description

Contextualizing Alkyne-Functionalized Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine derivatives are fundamental heterocyclic compounds that form the core structure of numerous pharmaceuticals, natural products, and functional materials. echemi.com The introduction of an alkyne functional group onto the pyridine scaffold, creating alkyne-functionalized pyridine derivatives, significantly broadens their utility in chemical synthesis and materials science. These derivatives are valuable building blocks due to the reactivity of the alkyne, which can participate in a wide array of chemical transformations.

The synthesis of these compounds can be achieved through various methods, including coupling reactions that form a carbon-carbon bond between a pyridine ring and an alkyne-containing moiety. For instance, palladium-catalyzed cross-coupling reactions are a common strategy. nih.gov Another approach involves the reaction of an azazirconacyclopentadiene with a second alkyne in the presence of a nickel catalyst to selectively produce pyridine derivatives. nih.gov The development of one-pot syntheses, such as the C-H alkenylation/electrocyclization/aromatization sequence from alkynes and imines, provides convenient routes to highly substituted pyridines. ekb.eg The versatility of these synthetic methods allows for the creation of a diverse library of pyridine-based molecules with tailored electronic and steric properties.

The presence of the nitrogen atom in the pyridine ring and the triple bond of the alkyne group makes these molecules interesting ligands in coordination chemistry. They can coordinate to metal centers through the pyridine nitrogen, the alkyne π-system, or both, leading to the formation of complex organometallic structures with potential applications in catalysis and materials science. For example, pyridine-phosphinimine ligands have been used to accelerate copper(I)-catalyzed azide-alkyne cycloaddition reactions. chemicalbook.com

Significance of Metal Carboxylates in Organometallic Chemistry

Metal carboxylates are a large and important class of coordination complexes characterized by the bonding of a carboxylate group (RCO₂⁻) to a metal center. researchgate.net These compounds are ubiquitous in both industrial and academic settings. The versatility of the carboxylate ligand is a key feature, as it can coordinate to metal ions in several ways, including monodentate, bidentate, and bridging modes. researchgate.net This variety in coordination gives rise to a vast array of structures, from simple mononuclear complexes to intricate metal-organic frameworks (MOFs). researchgate.net

The synthesis of metal carboxylates can be achieved through several general routes, such as acid-base reactions, protonolysis, and salt metathesis. researchgate.net They are crucial as catalysts in a range of industrial processes. For example, cobalt carboxylates are widely used as oxidation catalysts, and palladium(II) acetate (B1210297) is a key reagent in a multitude of metal-mediated organic syntheses. researchgate.net Furthermore, metal carboxylates serve as precursors for the synthesis of other organometallic compounds and nanomaterials.

The properties and reactivity of metal carboxylates are influenced by both the nature of the metal and the organic R group of the carboxylate. The organic group can be tailored to control properties like solubility in different solvents. For instance, lanthanide carboxylates with large aliphatic groups are used in polymerization catalysis due to their enhanced solubility in nonpolar solvents. rsc.org The study of the interaction between carboxylate groups and metal surfaces is also an active area of research, with implications for understanding self-assembled monolayers and the stability of metal nanoclusters. arizona.edu

Overview of Lithium as a Counterion in Complex Ligand Systems

Lithium (Li⁺) is the lightest and smallest alkali metal cation, and these characteristics give it unique properties as a counterion in complex ligand systems. rsc.org Its small ionic radius and high charge density result in a high polarizing power, which strongly influences the structure and properties of its compounds. rsc.org In coordination complexes, lithium cations exhibit versatile coordination modes and can be found in various geometries, including tetrahedral and trigonal-bipyramidal.

The coordination environment of the lithium ion is highly dependent on the nature of the ligands and the solvent. It has a strong affinity for hard donor atoms like oxygen and nitrogen. rsc.org In the solid state, lithium-containing complexes often form polymeric structures through bridging ligands. For example, in the crystal structure of lithium pyridine-3-sulfonate, in addition to electrostatic interactions, there are π–π stacking interactions between pyridine rings. rsc.org

The choice of the counterion can have a significant impact on the reactivity and solubility of a complex. In the context of organometallic chemistry, lithium salts are often used in synthesis, for example, in the reduction of lanthanide(III) precursors to form divalent lanthanide complexes. The nature of the lithium cation and its coordination to the ligands can direct the stereochemical outcome of reactions and influence the aggregation state of complexes in solution.

Data Tables

Table 1: General Properties of 3-pyridin-2-ylprop-2-ynoic acid (the carboxylic acid precursor to the titular compound)

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂ | nih.gov |

| Molecular Weight | 147.13 g/mol | nih.gov |

| IUPAC Name | 3-pyridin-2-ylprop-2-ynoic acid | nih.gov |

Table 2: Examples of Metal Carboxylates and Their Applications

| Metal Carboxylate | Application |

| Cobalt Carboxylates | Oxidation catalysts in industry researchgate.net |

| Palladium(II) Acetate | Reagent in metal-mediated organic synthesis researchgate.net |

| Lanthanide Carboxylates | Polymerization catalysts rsc.org |

| Dirhodium Tetrakis(trifluoroacetate) | Catalyst for reactions involving diazo compounds researchgate.net |

Table 3: Common Coordination Geometries of Lithium Ions in Complexes

| Coordination Geometry | Example Ligand Types |

| Tetrahedral | Cyanurate and water ligands rsc.org, Pyrimidine-2-carboxylate |

| Trigonal-Bipyramidal | Cyanurate and water ligands rsc.org, Pyrazine-2-carboxylate |

Structure

2D Structure

Properties

IUPAC Name |

lithium;3-pyridin-2-ylprop-2-ynoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2.Li/c10-8(11)5-4-7-3-1-2-6-9-7;/h1-3,6H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWSZBXKOBFELI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=NC(=C1)C#CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lithium;3 Pyridin 2 Ylprop 2 Ynoate and Precursors

Synthetic Strategies for 3-Pyridin-2-ylprop-2-ynoic Acid and its Esters

The construction of the 3-pyridin-2-ylprop-2-ynoic acid framework can be achieved through several strategic routes, primarily involving the formation of a carbon-carbon bond between a pyridine (B92270) ring and a three-carbon acetylenic chain.

One viable pathway commences with pyridine-2-carbaldehyde, a readily available heteroaryl aldehyde. This approach builds the acetylenic moiety onto the aldehyde carbon. While direct conversion is complex, a common synthetic sequence involves extending the carbon chain and introducing the triple bond. For instance, oxidation of the corresponding picoline can yield the necessary pyridine-2-carboxaldehyde. nih.govgoogle.com A subsequent reaction, such as the Corey-Fuchs reaction, could convert the aldehyde to a dibromo-olefin, which is then treated with a strong base to form a terminal alkyne. This terminal alkyne can then be carboxylated to yield the desired alkynoic acid.

Another method involves the condensation of pyridine-2-carboxaldehyde with a suitable partner. For example, condensation with thiosemicarbazide (B42300) is a known reaction to produce thiosemicarbazones, demonstrating the reactivity of the aldehyde group which is a prerequisite for building more complex structures. nih.govmdpi.com

A more direct and widely employed strategy is the cross-coupling of a pyridine derivative with a suitable alkyne. This typically involves the alkynylation of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-iodopyridine) with a terminal alkyne like propiolic acid or its esters, often under the conditions of a Sonogashira coupling. researchgate.netnih.gov

These reactions are generally catalyzed by a combination of a palladium complex and a copper(I) salt. researchgate.net The palladium catalyst facilitates the activation of the carbon-halogen bond of the pyridine, while the copper co-catalyst activates the terminal alkyne. The reaction is performed in the presence of a base, such as an amine, to neutralize the hydrogen halide formed during the reaction. This method allows for the direct formation of the pyridyl-alkyne bond. researchgate.net Direct C-H alkynylation of pyridine derivatives has also been explored, offering an alternative that avoids pre-functionalization of the pyridine ring, though it can present challenges in controlling regioselectivity. nih.govnih.gov

Table 1: Representative Conditions for Alkynylation of Pyridine Derivatives

| Pyridine Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Outcome |

| 2-Halopyridine | Terminal Alkyne | Pd(II) catalyst, Cu(I) co-catalyst | Triethylamine | Dioxane/Acetonitrile | Formation of 2-alkynylpyridines researchgate.net |

| 3H-Imidazo[4,5-b]pyridine | gem-Dibromoalkene | CuBr·SMe2, DPEphos | LiOtBu | 1,4-Dioxane | Synthesis of 2-alkynyl-3H-imidazo[4,5-b]pyridines nih.gov |

| 4-Chloropyridine | Phenylethynyllithium | Et2O·BF3 | Chloranil (oxidant) | Not specified | Synthesis of 4-phenylalkynyl-pyridine researchgate.net |

The mechanism of the pyridyl-alkynoate bond formation via Sonogashira coupling is a well-understood catalytic cycle. The process is initiated by the reduction of the Pd(II) precatalyst to the active Pd(0) species.

Oxidative Addition : The Pd(0) catalyst oxidatively adds to the 2-halopyridine, breaking the carbon-halogen bond and forming a Pd(II)-pyridyl complex.

Transmetalation : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-pyridyl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) salt.

Reductive Elimination : The resulting diorganopalladium(II) complex, now bearing both the pyridyl and alkynyl ligands, undergoes reductive elimination. This step forms the new carbon-carbon bond between the pyridine ring and the alkyne, yielding the 3-pyridin-2-ylprop-2-ynoate product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

Approaches for the Formation of Lithium Carboxylate Salts

Once the 3-pyridin-2-ylprop-2-ynoic acid precursor has been synthesized and purified, it is converted into its lithium salt. This is typically a straightforward acid-base reaction.

The formation of a lithium carboxylate from a carboxylic acid is readily achieved by deprotonation using a strong base. researchgate.net Organolithium reagents, such as n-butyllithium (n-BuLi) or methyllithium (B1224462) (MeLi), are exceptionally strong bases and are ideal for this purpose. nih.gov The reaction involves the abstraction of the acidic proton from the carboxylic acid's hydroxyl group by the organolithium reagent. organicchemistrytutor.commasterorganicchemistry.com This acid-base reaction is very rapid and essentially irreversible, driven by the formation of a stable alkane (e.g., butane (B89635) from n-BuLi) and the lithium carboxylate salt. organicchemistrytutor.com The resulting lithium carboxylate is a salt composed of the carboxylate anion and a lithium cation. biosynth.comresearchgate.net

Careful control over the reaction stoichiometry is paramount when using organolithium reagents with carboxylic acids. stackexchange.com While one equivalent of the organolithium reagent is required for the deprotonation to form the lithium salt, these reagents are also potent nucleophiles. nih.govorganicchemistrytutor.com

If more than one equivalent of the organolithium reagent is used, a second equivalent can add nucleophilically to the carbonyl carbon of the initially formed lithium carboxylate. masterorganicchemistry.com This subsequent reaction leads to the formation of a stable dianion intermediate, which, upon acidic workup, yields a ketone. organicchemistrytutor.commasterorganicchemistry.com Therefore, to exclusively generate the lithium carboxylate salt and avoid the formation of ketone byproducts, the reaction must be performed with controlled stoichiometry, typically using only one equivalent of the organolithium reagent. stackexchange.com

Furthermore, reaction conditions such as temperature are critical. These deprotonation reactions are often carried out at low temperatures (e.g., -78 °C) to minimize the potential for unwanted side reactions, including nucleophilic attack on the carbonyl group.

Table 2: Stoichiometry in Reactions of Organolithiums with Carboxylic Acids

| Equivalents of Organolithium Reagent | Initial Reaction | Subsequent Reaction (if applicable) | Final Product (after workup) | Reference |

| 1 equivalent | Deprotonation of carboxylic acid | None | Lithium Carboxylate Salt | organicchemistrytutor.commasterorganicchemistry.com |

| 2 equivalents | Deprotonation of carboxylic acid | Nucleophilic addition to the carbonyl carbon | Ketone | masterorganicchemistry.comstackexchange.com |

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of Lithium;3-pyridin-2-ylprop-2-ynoate can be strategically designed using either convergent or divergent approaches. A convergent synthesis involves the independent synthesis of key molecular fragments that are later combined to form the final product. Conversely, a divergent synthesis begins with a common precursor that is progressively modified to yield a variety of related structures, including the target compound.

Convergent Pathway

A logical convergent synthesis of this compound involves two primary stages: the preparation of the carboxylic acid precursor, 3-pyridin-2-ylprop-2-ynoic acid, and its subsequent reaction with a lithium base.

Synthesis of Precursor (3-pyridin-2-ylprop-2-ynoic acid): The key intermediate, 2-ethynylpyridine (B158538), is first synthesized. One effective method starts from 2-((trimethylsilyl)ethynyl)pyridine, which is subjected to desilylation using a base like potassium hydroxide (B78521) in a methanol/dichloromethane solvent mixture. This reaction efficiently yields 2-ethynylpyridine after aqueous workup and extraction. chemicalbook.com An alternative route to 2-ethynylpyridine involves the bromination of 2-vinylpyridine, followed by a dehydrobromination reaction. tandfonline.com

Carboxylation: The terminal alkyne of 2-ethynylpyridine is then carboxylated. This is achieved by treating the 2-ethynylpyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). This deprotonates the alkyne, forming a lithium pyridylacetylide intermediate. This intermediate is then quenched by bubbling carbon dioxide gas through the solution, followed by an acidic workup to produce 3-pyridin-2-ylprop-2-ynoic acid.

Final Salt Formation: The concluding step is a straightforward acid-base neutralization. The synthesized 3-pyridin-2-ylprop-2-ynoic acid is treated with one equivalent of a lithium base, typically lithium hydroxide (LiOH), in an aqueous or alcoholic solution. researchgate.net Evaporation of the solvent yields the final product, this compound.

Table 1: Convergent Synthesis of this compound

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | 2-((trimethylsilyl)ethynyl)pyridine | KOH, MeOH/CH₂Cl₂, 0 °C | 2-Ethynylpyridine | Synthesis of key alkyne intermediate. chemicalbook.com |

| 2 | 2-Ethynylpyridine | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 3-pyridin-2-ylprop-2-ynoic acid | Carboxylation of the terminal alkyne. |

| 3 | 3-pyridin-2-ylprop-2-ynoic acid | LiOH, H₂O | This compound | Formation of the final lithium salt. researchgate.net |

Divergent Pathway

A divergent approach allows for the synthesis of the target compound from a common intermediate that can also be used to generate a library of other pyridine derivatives. This strategy often begins with a functionalized pyridine ring.

Selection of Common Intermediate: A versatile starting point is a halogenated pyridine, such as 2-bromopyridine. chemicalbook.com This intermediate is amenable to various cross-coupling reactions.

Sonogashira Coupling: The 2-bromopyridine undergoes a Sonogashira coupling reaction with a protected alkyne, for instance, ethynyltrimethylsilane. This reaction, catalyzed by palladium and copper complexes, efficiently forms 2-((trimethylsilyl)ethynyl)pyridine.

One-Pot Deprotection, Lithiation, and Carboxylation: This intermediate serves as the point of divergence. For the synthesis of the target compound, a highly efficient one-pot reaction can be employed. The trimethylsilyl (B98337) (TMS) protecting group is first removed. The resulting 2-ethynylpyridine is then deprotonated at the terminal alkyne using an organolithium reagent like n-BuLi. The subsequent introduction of carbon dioxide gas directly forms the lithium carboxylate salt, this compound, upon workup. This streamlined process avoids the isolation of the intermediate carboxylic acid.

Divergence to Other Compounds: The 2-ethynylpyridine intermediate can alternatively be used to synthesize other molecules, such as polymers or triazoles, demonstrating the divergent nature of this pathway. sigmaaldrich.com

Table 2: Divergent Synthesis of this compound

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | 2-Bromopyridine | Ethynyltrimethylsilane, Pd/Cu catalyst, base | 2-((trimethylsilyl)ethynyl)pyridine | Introduction of the alkyne moiety. |

| 2 | 2-((trimethylsilyl)ethynyl)pyridine | 1. TBAF or K₂CO₃; 2. n-BuLi; 3. CO₂ | This compound | One-pot deprotection and carboxylation. |

| Alt. | 2-Ethynylpyridine | Various reagents (e.g., azides, initiators) | Pyridine-containing polymers, triazoles, etc. | Synthesis of alternative products. sigmaaldrich.com |

Advanced Purification and Isolation Techniques for Lithium Acetylide Carboxylates

Ensuring the high purity of this compound is critical for its application in research and materials science. The ionic and potentially hygroscopic nature of lithium carboxylates necessitates specialized purification and isolation methods beyond simple filtration.

Controlled Crystallization

A highly effective method for purifying lithium carboxylates involves controlled crystallization from an aqueous solution. google.com

Dissolution with Additives: The crude lithium salt is dissolved in hot water. To enhance the solubility of what might be a sparingly soluble salt, additives such as urea (B33335) can be included. The mixture is heated to ensure complete dissolution.

Hot Filtration: Any insoluble impurities are removed by filtering the hot solution.

Gradual Cooling: The clear filtrate is then allowed to cool gradually. This slow cooling process promotes the formation of well-defined, high-purity crystals of the lithium salt, leaving more soluble impurities behind in the mother liquor.

Washing and Isolation: The precipitated crystals are isolated by suction filtration and washed with small portions of cold, pure water to remove any residual urea and other water-soluble contaminants.

Purification via the Carboxylic Acid

An alternative strategy involves purifying the precursor, 3-pyridin-2-ylprop-2-ynoic acid, before its conversion to the lithium salt. As a neutral organic compound, the carboxylic acid is more amenable to standard purification techniques.

Column Chromatography: The crude acid can be purified using silica (B1680970) gel column chromatography to remove non-polar and moderately polar impurities.

Recrystallization: The acid can also be recrystallized from an appropriate solvent system, such as an ethanol/water or ethyl acetate (B1210297)/hexane mixture, to achieve high purity. Once the pure acid is obtained, it can be quantitatively converted to the high-purity lithium salt by stoichiometric addition of lithium hydroxide, followed by solvent evaporation.

Advanced Drying and Handling

The final isolated product must be thoroughly dried to remove all traces of water and other solvents.

Vacuum Drying: The purified crystals should be dried in a vacuum oven at a moderate temperature to avoid thermal decomposition.

Inert Atmosphere: Due to the potential hygroscopicity of lithium salts, the final product should be handled and stored under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption. biosynth.com

Table 3: Summary of Purification Techniques

| Technique | Description | Key Parameters | Outcome |

| Controlled Crystallization | Dissolving the crude salt in hot water (with urea), followed by slow cooling to precipitate pure crystals. google.com | Temperature gradient, cooling rate, solvent purity. | High-purity crystalline product. |

| Purification of Acid | Purifying the 3-pyridin-2-ylprop-2-ynoic acid via chromatography or recrystallization before salt formation. | Stationary phase, eluent system, recrystallization solvent. | High-purity precursor leading to a pure final salt. |

| Vacuum Drying | Removal of residual solvents from the final product under reduced pressure. | Temperature, vacuum level. | Anhydrous, solvent-free product. |

Coordination Chemistry and Supramolecular Assembly of Lithium;3 Pyridin 2 Ylprop 2 Ynoate

Lithium Cation Coordination Preferences with Hybrid Ligand Systems

Role of Pyridine (B92270) Nitrogen in Lithium Chelation

The nitrogen atom of the pyridine ring serves as a potential coordination site for the lithium cation. wikipedia.org Pyridine, generally considered a weak π-acceptor, can act as a Lewis base, donating its lone pair of electrons to the metal center. wikipedia.org In the context of a hybrid ligand like 3-pyridin-2-ylprop-2-ynoate, the pyridine nitrogen can participate in chelation, working in concert with the carboxylate group to bind the lithium ion. This chelation can enhance the stability of the resulting complex. The coordination of lithium to pyridine nitrogen has been observed in various systems, often influencing the resulting molecular architecture. acs.org While direct studies on lithium;3-pyridin-2-ylprop-2-ynoate are limited, the established affinity of lithium for N-donor ligands, especially in multifunctional contexts, suggests that the pyridine nitrogen plays a significant role in the coordination sphere of the lithium cation. acs.orgrsc.org

Carboxylate Oxygen Donor Interactions with Lithium

The carboxylate group represents a primary binding site for the hard lithium cation due to the high electronegativity and hard donor nature of the oxygen atoms. masterorganicchemistry.comacs.org Lithium carboxylate interactions are fundamental in the formation of various coordination polymers and discrete molecular structures. rsc.orgresearchgate.net The carboxylate group can coordinate to lithium in several modes, including monodentate, bidentate chelating, and bidentate bridging fashions. This versatility allows for the construction of diverse supramolecular architectures, from simple dimers to complex three-dimensional frameworks. rsc.orgresearchgate.netacs.org In the case of this compound, the carboxylate end is expected to be a dominant coordination site, strongly influencing the local geometry around the lithium ion.

Elucidation of Intra- and Intermolecular Coordination Patterns

The way individual molecules of this compound interact with each other determines the macroscopic structure of the material. These interactions can be within a single molecule (intramolecular) or between different molecules (intermolecular), leading to the formation of various architectures. aklectures.comlibretexts.orgyoutube.comkhanacademy.org

Formation of Monomeric and Polymeric Architectures in Condensed Phases

The multidentate nature of the 3-pyridin-2-ylprop-2-ynoate ligand predisposes it to the formation of coordination polymers. The carboxylate group can bridge lithium centers, leading to the extension of the structure into one, two, or three dimensions. rsc.orgresearchgate.net The pyridine nitrogen can also participate in forming these polymeric networks, either by coordinating to a lithium ion already bound by a carboxylate from another ligand unit or by creating its own bridging interactions. This can result in a variety of structural motifs, including chains, layers, and frameworks. researchgate.netacs.org The potential for both chelation by a single ligand and bridging between multiple ligands allows for a rich structural chemistry, where both monomeric (discrete) and polymeric structures are plausible depending on the precise reaction conditions.

Impact of Solvent Systems on Coordination Geometry and Aggregation States

The choice of solvent can have a profound effect on the final structure of a lithium complex. nih.govyoutube.com Solvents can coordinate directly to the lithium ion, competing with the ligand's donor sites and influencing the coordination number and geometry around the metal center. wikipedia.org For instance, a strongly coordinating solvent might favor the formation of monomeric or small oligomeric species by saturating the lithium coordination sphere and preventing extensive polymerization. nih.gov Conversely, a non-coordinating solvent could promote the formation of higher-order polymeric structures by allowing the ligand's donor atoms to dominate the coordination environment. The polarity and donor number of the solvent can also affect the aggregation state of lithium compounds in solution. nih.govnih.govarxiv.org

Interactive Data Table: Representative Coordination Parameters

| Interaction Type | Typical Coordination Number of Li⁺ | Representative Bond Distances (Å) | Structural Motifs |

| Li⁺-Pyridine (N) | 4-6 | ~2.0 - 2.2 | Chelate Rings, Polymeric Chains |

| Li⁺-Carboxylate (O) | 4-6 | ~1.9 - 2.1 | Dimers, Paddle-wheels, Layers, 3D Frameworks |

| Li⁺-Alkyne (π) | Variable | ~2.3 - 2.7 | Side-on π-contacts in oligomers/polymers |

Note: The data in this table represents typical values observed in related lithium complexes and serves as an illustrative guide. Specific values for this compound would require dedicated crystallographic studies.

Principles of Rational Ligand Design for Tailored Lithium Coordination

The design of ligands for specific coordination with lithium ions is a nuanced area of inorganic and materials chemistry. For a compound like this compound, the ligand, 3-pyridin-2-ylprop-2-ynoate, possesses distinct features that are crucial for forming stable and predictable coordination networks with lithium. The key to tailored lithium coordination lies in the strategic combination of donor atoms, structural rigidity, and electrostatic potential.

The 3-pyridin-2-ylprop-2-ynoate ligand incorporates a pyridyl nitrogen atom and a carboxylate group, both of which are effective coordination sites for lithium ions. The pyridyl nitrogen acts as a Lewis base, donating its lone pair of electrons to the lithium cation. The carboxylate group offers multiple coordination modes, including monodentate, bidentate chelating, and bridging interactions. This versatility allows for the construction of diverse supramolecular architectures, from simple dimers to extended one-, two-, or three-dimensional polymers. iaea.orgiaea.org

The table below summarizes the key functional groups of the 3-pyridin-2-ylprop-2-ynoate ligand and their anticipated roles in lithium coordination.

| Functional Group | Potential Coordination Role | Structural Influence |

| Pyridyl Nitrogen | Lewis base donor to Li⁺ | Directs polymer growth |

| Carboxylate Group | Monodentate, bidentate, or bridging ligation | Forms strong ionic bonds; enables network formation |

| Prop-2-ynoate Linker | Rigid spacer | Enforces linear geometry; controls network topology |

Investigating Metal-Ligand Interactions within Extended Coordination Frameworks

The interactions between lithium ions and the 3-pyridin-2-ylprop-2-ynoate ligand would be expected to give rise to extended coordination frameworks. The study of these metal-ligand interactions is fundamental to understanding the structure and properties of the resulting material. In the absence of specific crystallographic data for this compound, we can draw parallels from structurally related lithium-carboxylate and lithium-pyridyl complexes.

The coordination environment around the lithium ion in such frameworks is typically tetrahedral or distorted tetrahedral, although higher coordination numbers are possible depending on the specific ligand and crystallization conditions. The Li-N bond distance from a pyridyl ligand generally falls in the range of 2.0 to 2.2 Å, while Li-O distances from carboxylate groups can vary more widely (1.9 to 2.1 Å) depending on the coordination mode. iaea.org

The interplay between the different coordination sites of the 3-pyridin-2-ylprop-2-ynoate ligand would likely result in a polymeric structure. For instance, the carboxylate group could bridge two lithium ions, while the pyridyl nitrogen of each ligand coordinates to a third and fourth lithium ion, leading to a three-dimensional network. The specific connectivity and topology of this network would be governed by factors such as the solvent used for crystallization and the presence of any co-ligands.

The following table provides typical bond distances observed in lithium coordination complexes with similar functionalities, which can serve as a reference for what might be expected in the case of this compound.

| Bond Type | Typical Bond Distance (Å) | Coordination Mode |

| Li-O (carboxylate) | 1.90 - 2.10 | Monodentate, Bidentate |

| Li-N (pyridyl) | 2.00 - 2.20 | N-donor |

Structural Characterization and Crystallographic Analysis

Powder X-ray Diffraction for Polymorphism and Phase Transition Analysis

Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials. A PXRD pattern serves as a "fingerprint" for a specific crystalline phase. By collecting PXRD data at different temperatures or pressures, it would be possible to investigate the existence of different crystalline forms (polymorphism) of Lithium 3-pyridin-2-ylprop-2-ynoate and to study any phase transitions it might undergo.

Reaction Mechanisms and Transformational Pathways Involving Lithium;3 Pyridin 2 Ylprop 2 Ynoate

Organolithium Reactivity within Acetylide Carboxylate Systems

The reactivity of Lithium;3-pyridin-2-ylprop-2-ynoate is fundamentally governed by the principles of organolithium chemistry, specifically concerning acetylide and carboxylate functionalities. Organolithium reagents are characterized by a highly polar carbon-lithium bond, which imparts significant carbanionic character to the carbon atom, making them potent nucleophiles and strong bases.

The acetylide anion is a powerful carbon nucleophile that readily participates in addition reactions with various electrophiles, most notably carbonyl compounds. In the context of this compound, the acetylide moiety can attack aldehydes and ketones to form propargyl alcohols after an acidic workup. The reaction proceeds through a tetrahedral intermediate, and the presence of the lithium cation is crucial for coordinating with the carbonyl oxygen, thereby activating the electrophile.

The general mechanism involves the attack of the nucleophilic acetylide on the electrophilic carbonyl carbon. This is a versatile method for carbon-carbon bond formation, leading to more complex molecular architectures.

Table 1: Representative Nucleophilic Addition Reactions of Acetylides

| Electrophile | Product Type (after workup) |

|---|---|

| Formaldehyde | Primary Propargyl Alcohol |

| Aldehyde | Secondary Propargyl Alcohol |

| Ketone | Tertiary Propargyl Alcohol |

| Epoxide | Homopropargyl Alcohol |

| Nitrile | α-Alkynyl Ketone (after hydrolysis) |

This table illustrates the general reactivity of lithium acetylides with various electrophiles. The specific outcomes with this compound would be influenced by the presence of the carboxylate and pyridyl groups.

Carbolithiation involves the addition of an organolithium reagent across a carbon-carbon multiple bond. Intramolecular carbolithiation is a powerful method for the construction of cyclic systems. For a molecule like this compound, while the acetylide is typically the reactive nucleophile, theoretical pathways could involve its addition to other unsaturated systems within a larger molecule in an intramolecular fashion. The pyridine (B92270) ring itself can influence the aggregation state and reactivity of the organolithium species, potentially altering the course of carbolithiation reactions compared to simpler lithium acetylides.

Role as a Deprotonating Agent or Nucleophile in Complex Organic Transformations

Due to the high basicity of the acetylide anion, this compound can act as a strong base, capable of deprotonating a wide range of acidic protons. This is a common role for organolithium reagents. For instance, it can deprotonate terminal alkynes, alcohols, and activated C-H bonds.

However, its primary role is often as a nucleophile. In complex transformations, the choice between its basic and nucleophilic character can be tuned by reaction conditions such as temperature and solvent. In many synthetic applications, the nucleophilic pathway is desired to form new carbon-carbon bonds. The pyridine N-oxide moiety, if present in a substrate, has been shown to be susceptible to competitive reactions, and the addition of lithium salts can sometimes mitigate these side reactions by coordinating to the N-oxide and reducing its nucleophilicity.

Cyclization and Annulation Reactions Facilitated by the Pyridyl-Alkyne System

The combination of a pyridine ring and an alkyne functionality within the same molecule is a powerful synthon for the construction of various heterocyclic systems, particularly indolizine (B1195054) derivatives. These reactions often proceed through a [3+2] annulation mechanism. The pyridine nitrogen can act as a nucleophile, attacking an external electrophile, or it can be part of a 1,3-dipole generated in situ.

For instance, pyridinium (B92312) ylides, which can be formed from pyridinium salts, undergo cycloaddition reactions with alkynes. While this compound itself is not a pyridinium ylide, its pyridyl-alkyne structure is a key component in related cyclization strategies. Metal-catalyzed cyclizations of 2-alkynylpyridines are also a common route to indolizines.

Table 2: Examples of Cyclization Reactions Involving Pyridyl-Alkyne Systems

| Reaction Type | Reactants | Product |

|---|---|---|

| [3+2] Annulation | Pyridinium Ylide + Alkyne | Indolizine |

| Oxidative Annulation | Pyridinium Ylide + Nitroalkene | Indolizine Derivative |

| Self-[3+2] Annulation | Pyridinium Salts | N-indolizine-substituted pyridine-2(1H)-one |

This table highlights common cyclization pathways that utilize the pyridyl-alkyne motif, which is central to the structure of this compound.

Investigation of Regio- and Stereochemical Selectivity in Chemical Reactions

Achieving high levels of regio- and stereoselectivity is a central goal in modern organic synthesis. In reactions involving this compound, both the pyridine ring and the acetylide moiety can influence the stereochemical and regiochemical outcome.

Regioselectivity: In nucleophilic additions to substituted pyridinium salts, the position of attack (C2, C4, or C6) can be controlled by the nature of the substituents on the pyridine ring and the catalyst used. For electrophilic substitutions, the pyridine ring is generally deactivated and directs incoming electrophiles to the 3-position, though direct substitution is often difficult. The hydration of the alkyne can also present regioselectivity challenges, especially in internal, unsymmetrical alkynes.

Stereoselectivity: In the nucleophilic addition of the acetylide to prochiral aldehydes and ketones, the product will be a racemic mixture unless a chiral catalyst or auxiliary is employed. Studies on related systems have shown that the use of chiral ligands can induce high levels of enantioselectivity in the addition of lithium acetylides to carbonyls. Furthermore, in cycloaddition reactions, the stereochemistry of the starting materials can dictate the stereochemistry of the cyclic products. For example, pyridine-catalyzed additions to acetylenic esters have been shown to proceed with high stereoselectivity, exclusively forming the cis isomer.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) serves as a powerful computational tool to model the electronic structure and predict the reactivity of chemical compounds. For Lithium 3-pyridin-2-ylprop-2-ynoate, DFT calculations can elucidate the distribution of electrons and the nature of the chemical bonds, offering insights into its stability and potential chemical behavior.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic properties of Lithium 3-pyridin-2-ylprop-2-ynoate are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the carboxylate group and the triple bond of the prop-2-ynoate moiety, which are the most electron-rich parts of the anion. The LUMO, conversely, is likely centered on the pyridine (B92270) ring, which can accept electron density. The energy gap between the HOMO and LUMO is a critical parameter that influences the compound's reactivity and kinetic stability.

The electron density distribution, calculable through DFT, would likely show a high concentration of electron density around the oxygen atoms of the carboxylate group and the nitrogen atom of the pyridine ring. The lithium ion will be electrostatically attracted to these regions of high electron density. Natural Bond Orbital (NBO) analysis, a common DFT-based method, can quantify the charge distribution, as illustrated in the hypothetical data below.

Table 1: Hypothetical NBO Charges for Selected Atoms in Lithium 3-pyridin-2-ylprop-2-ynoate

| Atom | Hypothetical NBO Charge (a.u.) |

|---|---|

| Li | +0.95 |

| O (C=O) | -0.75 |

| O (C-O) | -0.80 |

| N (pyridine) | -0.50 |

| C (carboxylate) | +0.70 |

| C (alkyne, adjacent to pyridine) | -0.10 |

| C (alkyne, adjacent to carboxylate) | +0.15 |

Note: These values are illustrative and based on typical findings for similar compounds.

Prediction of Spectroscopic Parameters and Spectral Interpretation

DFT calculations can predict various spectroscopic parameters, which are invaluable for the experimental characterization of the compound. For instance, theoretical calculations of infrared (IR) spectra can help assign vibrational modes. Key predicted vibrational frequencies would include the C=O stretching of the carboxylate group, the C≡C stretching of the alkyne, and various C-N and C-C stretching and bending modes of the pyridine ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ⁷Li can be calculated. The predicted ¹³C NMR spectrum would show characteristic signals for the carboxylate carbon, the acetylenic carbons, and the carbons of the pyridine ring. The chemical environment of the lithium ion, including its coordination to the carboxylate and potentially the pyridine nitrogen, would influence its ⁷Li NMR chemical shift.

Table 2: Predicted Key Vibrational Frequencies for Lithium 3-pyridin-2-ylprop-2-ynoate

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (of corresponding acid) | 3200-2500 (broad) |

| C≡C Stretch | 2260-2100 |

| C=O Stretch (carboxylate) | 1650-1550 |

| C=N/C=C Stretch (pyridine ring) | 1600-1430 |

Note: These are typical ranges and the exact values would depend on the specific computational method and basis set used.

Elucidation of Reaction Pathways and Transition State Analysis

DFT is instrumental in exploring potential reaction pathways for Lithium 3-pyridin-2-ylprop-2-ynoate. This could include its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

For example, the decarboxylation of the compound upon heating could be modeled. Transition state theory combined with DFT calculations would allow for the determination of the activation energy for this process, providing an estimate of the reaction rate. The geometry of the transition state would reveal the concerted or stepwise nature of the bond-breaking and bond-forming events.

Molecular Dynamics Simulations for Solution-State Behavior and Aggregation Phenomena

Quantum Chemical Methods for Understanding Intermolecular Interactions and Crystal Packing

The solid-state structure of Lithium 3-pyridin-2-ylprop-2-ynoate is determined by a complex interplay of intermolecular forces. Quantum chemical methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to dissect these interactions into their fundamental components: electrostatic, exchange, induction, and dispersion forces. researchgate.net

Computational Modeling of Coordination Environments and Metal-Ligand Bonding Nature

The coordination environment of the lithium cation is a key determinant of the compound's structure and properties. Computational modeling can explore various possible coordination modes. The lithium ion is expected to coordinate to the oxygen atoms of the carboxylate group in a bidentate or bridging fashion. There is also the possibility of coordination to the nitrogen atom of the pyridine ring, leading to the formation of a coordination polymer. researchgate.netsemanticscholar.org

The nature of the metal-ligand bonding can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF). These analyses would likely reveal a predominantly ionic interaction between the lithium cation and the oxygen/nitrogen atoms, with a smaller degree of covalent character. semanticscholar.org The strength and nature of these bonds are critical for the compound's thermal stability and its potential applications in materials science.

Advanced Applications and Research Directions

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis (e.g., CO2 reduction, C-H activation)

The bifunctional nature of the 3-pyridin-2-ylprop-2-ynoate ligand, derived from its lithium salt, positions it as a promising candidate for designing advanced catalysts. The pyridine (B92270) nitrogen atom and the acetylide-carboxylate group can coordinate to metal centers, influencing their electronic properties and catalytic activity.

Research on related molecular structures underscores this potential. For instance, ruthenium complexes incorporating 2,2′-bipyridine and 1,10-phenanthroline (B135089) ligands have been effectively used as catalysts for the electrochemical reduction of CO2. rsc.org The electronic properties of the pyridyl-type ligand are crucial in tuning the activity of the metallic center for CO2 conversion. rsc.org Similarly, enhancing the interaction between copper centers and nitrogen-containing ligands has been shown to promote the reduction of CO2 to valuable multi-carbon products. rsc.org The 3-pyridin-2-ylprop-2-ynoate ligand, with its nitrogen donor site, could be integrated into such systems to facilitate similar catalytic transformations.

Furthermore, related pyridyl-containing organoboron compounds, stabilized as lithium salts, have demonstrated high efficiency in cross-coupling reactions, which are fundamental processes in organic synthesis. smolecule.com Scandium-based metal-organic frameworks built with pyridinedicarboxylic acid ligands have also been shown to act as effective heterogeneous Lewis acid catalysts. rsc.org These examples highlight a clear trajectory for employing Lithium;3-pyridin-2-ylprop-2-ynoate in catalysis, where its distinct structural features can be harnessed to develop novel catalytic systems for important chemical reactions like CO2 reduction and C-H activation.

Integration into Photofunctional Materials and Luminescent Systems via Metal Acetylide Scaffolds

Metal-acetylide complexes are renowned for their intriguing structural variety and desirable luminescent and optoelectronic properties. nih.gov The 3-pyridin-2-ylprop-2-ynoate ligand is an ideal component for constructing such photofunctional materials. When coordinated to d¹⁰ metals like Au(I) or Cu(I), the acetylide portion of the ligand can form rigid scaffolds that facilitate phosphorescence. nih.gov

The incorporation of metal atoms into the backbone of these structures gives rise to materials with unique photophysical properties. Research has demonstrated that the rigidity of the molecular framework in such complexes is key to achieving excellent phosphorescent efficiency by minimizing non-radiative decay pathways. nih.gov The pyridyl group of the ligand provides an additional coordination site, enabling the formation of complex, multi-metallic assemblies. These assemblies, such as metallaknots, can exhibit vibrant luminescence in both solution and solid states. nih.gov The combination of the pyridyl N-donor and the acetylide linker in 3-pyridin-2-ylprop-2-ynoate offers a modular approach to designing highly phosphorescent materials with potential applications in sensing, imaging, and optoelectronics.

Role as a Building Block for Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The design of these materials relies on the specific geometry and connectivity of the organic building blocks. The 3-pyridin-2-ylprop-2-ynoate ligand, with its distinct coordinating groups (pyridine nitrogen and carboxylate oxygens) and rigid, linear geometry, is an exemplary building block for creating extended, multi-dimensional networks. cmu.eduosti.gov

Studies on structurally analogous ligands have demonstrated the successful construction of novel CPs and MOFs. For example, ligands containing both pyridine and carboxylate functionalities have been used to synthesize 1D, 2D, and 3D frameworks with diverse topologies. rsc.orgcmu.eduosti.govmdpi.com The rigidity of conjugated linkers, similar to the prop-2-ynoate backbone, simplifies the crystal engineering of the resulting networks. cmu.edu The introduction of a pyridine-containing ligand can also be used to intentionally reconfigure a 3D MOF into a 2D layered structure, thereby exposing more active metal sites. rsc.org

The table below summarizes findings from research on CPs and MOFs using ligands with similar functional motifs to 3-pyridin-2-ylprop-2-ynoate, illustrating the potential structural diversity.

| Ligand Used | Metal Ion(s) | Resulting Structure/Topology | Reference |

| 3-pyridin-4-yl-benzoic acid | Mn(II), Zn(II), Cd(II), Pb(II) | 3D frameworks with new (3,6)-connected net topologies. | osti.gov |

| 2,3-pyridinedicarboxylic acid | Sc(III) | 1D, 2D, and 3D frameworks based on a Sc2(pydc)2 unit. | rsc.org |

| m-pyridinecarboxylate derivatives | Mn(II) | Topologically similar 3D coordination polymers. | cmu.edu |

| 5-(3′,5′-dicarboxylphenyl)nicotinic acid | Co(II), Zn(II) | 2D networks and 3D metal-organic frameworks. | mdpi.com |

| 2-(pyridin-4-yl)thiazole-5-carboxylate | Pb(II) | 2D layered coordination polymer. | researchgate.net |

These examples strongly suggest that this compound can serve as a versatile tecton for the rational design and synthesis of novel CPs and MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Precursor in the Synthesis of Complex Organic and Organometallic Structures

The inherent reactivity of its functional groups makes this compound a valuable precursor for more complex molecular architectures. The pyridyl moiety is a common feature in many pharmacologically active compounds and can serve as a foundational unit for building libraries of novel heterocyclic compounds. mdpi.comekb.eg For instance, synthetic routes to complex 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives often start from simpler pyridine-based precursors. mdpi.com Similarly, lithium enolates of acetate (B1210297) esters have been used in condensation reactions to form pyridin-2-one motifs, which are present in numerous biologically active molecules. nih.gov

In organometallic chemistry, the compound is a precursor to intricate, self-assembled structures. The combination of a coordinating group (pyridine) and a metal-acetylide linkage is a powerful strategy for creating mechanically interlocked molecules like metallaknots. nih.gov The lithium salt can readily undergo transmetallation, allowing the 3-pyridin-2-ylprop-2-ynoate ligand to be transferred to other metal centers, such as gold or copper, to form these complex topologies. nih.gov This opens up pathways to novel organometallic materials with unique structural and photophysical properties.

Involvement in Anionic Polymerization Initiatives

Anionic polymerization is a chain-growth polymerization method initiated by a strong nucleophile. wikipedia.org Organolithium compounds, such as n-butyllithium, are classic examples of initiators used in this process. youtube.comyoutube.com The initiation step involves the addition of the nucleophilic anion to a monomer, creating a new anionic species that propagates the polymer chain. youtube.com

This compound is a lithium salt of an acetylide, which is a type of carbanion. As a strong nucleophile, the [3-pyridin-2-ylprop-2-ynoate]⁻ anion has the potential to initiate the polymerization of susceptible monomers, particularly vinyl monomers that possess electron-withdrawing groups capable of stabilizing the propagating anionic charge. wikipedia.orgyoutube.com While alkyllithiums are more commonly employed, the fundamental principle of initiation by a nucleophilic lithium-countered anion applies. Therefore, this compound could serve as a functional initiator, incorporating the pyridylpropynoate end-group into the resulting polymer chain, which could be useful for subsequent modifications or for imparting specific properties to the polymer.

Future Prospects in Synthetic Organic Chemistry and Materials Science

The prospects for this compound in synthetic chemistry and materials science are substantial. Its modular design, featuring a robust coordinating pyridine head and a rigid, functional acetylide-carboxylate tail, offers chemists a powerful and versatile tool.

In synthetic organic chemistry, its role as a precursor can be expanded to create a wider range of complex heterocyclic and organometallic compounds with tailored electronic and biological functions. mdpi.comnih.gov Its potential as a functional initiator in anionic polymerization could lead to novel polymers with precisely controlled architectures and end-group functionality. wikipedia.org

In materials science, the most promising avenues lie in the development of advanced functional materials. As a building block for MOFs and coordination polymers, it enables the design of porous materials with high surface areas and specific catalytic or adsorptive properties. mdpi.comosti.gov Furthermore, its ability to form luminescent metal-acetylide scaffolds is of significant interest for creating next-generation phosphorescent materials for applications in lighting, displays, and chemical sensing. nih.gov The continued exploration of this compound is poised to yield significant advances across multiple scientific disciplines.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-butyllithium |

| 2,2′-bipyridine |

| 1,10-phenanthroline |

| 3,5-diamino-1,2,4-triazole |

| Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide |

| 2,3-pyridinedicarboxylic acid |

| 3-pyridin-4-yl-benzoic acid |

| 5-(3′,5′-dicarboxylphenyl)nicotinic acid |

| 2-(pyridin-4-yl)thiazole-5-carboxylate |

| 2-(pyridin-2-yl) pyrimidine |

| Pyridin-2-one |

Q & A

Q. How do solvent choices in synthesis impact the compound’s electrochemical stability?

- Methodological Answer : Polar aprotic solvents (e.g., dimethyl carbonate) may leave residual impurities affecting SEI formation. Accelerated rate calorimetry (ARC) and differential scanning calorimetry (DSC) assess thermal stability, while NMR traces solvent residues. Protocols from lithium electrolyte purification studies are applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.